molecular formula C11H19NO7S2 B583242 Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide CAS No. 1797982-82-1

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide

Cat. No. B583242
M. Wt: 341.393
InChI Key: RXSFUZGUMIAEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, or DE-MS-P, is a novel chemical compound with a wide range of potential applications in both scientific research and industrial processes. DE-MS-P has been studied for its ability to act as a catalyst in the synthesis of a variety of different compounds, its mechanism of action, and its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves the reaction of diethyl malonate with methylsulfonyl chloride followed by the addition of thioamide. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.

Starting Materials
Diethyl malonate, Methylsulfonyl chloride, Thioamide, Ethyl chloroformate, Ammonia

Reaction
Step 1: Diethyl malonate is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate diethyl N-(methylsulfonyl)-2-malonic acid monoamide., Step 2: Thioamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanamide., Step 3: Ethyl chloroformate is added to the reaction mixture to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanoyl chloride., Step 4: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide.

Scientific Research Applications

DE-MS-P has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of different compounds, including peptides, amino acids, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds.

Mechanism Of Action

The mechanism of action of DE-MS-P is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. Additionally, it is believed that the compound is capable of forming hydrogen bonds with other molecules, which may facilitate the formation of covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of DE-MS-P have not yet been studied in detail. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. Additionally, it is possible that the compound may have an effect on the absorption and metabolism of other compounds.

Advantages And Limitations For Lab Experiments

DE-MS-P has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of different experiments. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory settings. However, DE-MS-P is not suitable for use in experiments that require high temperatures, as it is not thermally stable.

Future Directions

There are a number of potential future directions for the use of DE-MS-P. It could be used as a catalyst in the synthesis of a variety of different compounds, such as peptides, amino acids, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of DE-MS-P, as well as its potential applications in drug development.

properties

IUPAC Name

diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFUZGUMIAEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide

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